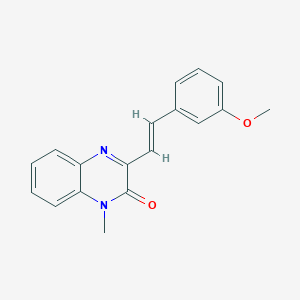

(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

3-[(E)-2-(3-methoxyphenyl)ethenyl]-1-methylquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-20-17-9-4-3-8-15(17)19-16(18(20)21)11-10-13-6-5-7-14(12-13)22-2/h3-12H,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFVNJWZYZSABM-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one typically involves the condensation of 3-methoxybenzaldehyde with 1-methylquinoxalin-2(1H)-one in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The double bond in the styryl group can be reduced to form a saturated derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

Oxidation: Formation of 3-(3-hydroxyphenyl)styryl-1-methylquinoxalin-2(1H)-one.

Reduction: Formation of 3-(3-methoxyphenylethyl)-1-methylquinoxalin-2(1H)-one.

Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have identified (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one as a potential anticancer agent. Its derivatives have been synthesized and evaluated for their ability to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. For instance, certain derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) .

Table 1: Cytotoxicity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) | VEGFR-2 Inhibition |

|---|---|---|---|

| 11e | HepG-2 | 15 | Yes |

| 11g | MCF-7 | 20 | Yes |

| 12e | HepG-2 | 18 | Yes |

1.2 Antibacterial Properties

The compound has also shown antibacterial activity against various pathogens. In vitro studies indicated that some quinoxaline derivatives, including this compound, possess significant antimicrobial properties, making them candidates for further development in veterinary and human medicine .

Corrosion Inhibition

2.1 Electrochemical Studies

The compound has been investigated for its effectiveness as a corrosion inhibitor for carbon steel in acidic environments. Research indicates that this compound can significantly reduce corrosion rates when used in conjunction with potassium iodide (KI). The synergistic effect enhances the adsorption of the inhibitor on the metal surface, leading to improved protection against corrosion .

Table 2: Corrosion Inhibition Efficiency

| Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 10^-8 | 30 |

| 10^-6 | 55 |

| 10^-5 | 75 |

Antiviral Activity

Recent systematic reviews have highlighted the potential of quinoxaline derivatives, including this compound, as antiviral agents. Although initial studies showed weak activity against certain viruses, modifications to the molecular structure could enhance efficacy .

Table 3: Antiviral Activity Against Selected Viruses

| Compound | Virus | EC50 (µM) |

|---|---|---|

| Q1 | HSV-1 | >100 |

| Q1 | HCMV | <50 |

Mechanism of Action

The mechanism of action of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: It binds to tubulin, inhibiting microtubule assembly and disrupting cell division.

Pathways Involved: The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the NF-κB signaling pathway.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Substituents at C3 Position

3-(Chloromethyl)-1-methylquinoxalin-2(1H)-one (13) Structure: Chloromethyl group at C3. Synthesis: Reacting 1-methylquinoxalin-2(1H)-one with acetyl chloride in dichloromethane yields a mixture of chloromethyl and acetyloxymethyl derivatives (13 and 14) . Reactivity: The chloromethyl group offers a site for nucleophilic substitution, enabling further functionalization.

3-(Difluoromethyl)-1-methylquinoxalin-2(1H)-one (3aa) Structure: Difluoromethyl group at C3. Synthesis: Achieved via visible-light-mediated difluoromethylation using S-(difluoromethyl)sulfonium salt (47% yield) . Applications: The CF2H group enhances metabolic stability and lipophilicity, making it pharmacologically relevant.

3-(Boron-containing)-1-methylquinoxalin-2(1H)-ones (4p, 4q, 4s) Structure: Boron-dioxaborolan-ylalkyl substituents at C3. Synthesis: Radical addition of allylboronic esters to 1-methylquinoxalin-2(1H)-one under GP1 conditions (yields: 53–70%) . Properties: Boron-containing compounds are valuable in Suzuki-Miyaura cross-coupling reactions and as boron neutron capture therapy (BNCT) agents.

Substituents at N1 Position

1-Benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one Structure: Benzyl group at N1 and 4-methoxystyryl at C3. Synthesis: Condensation of 3-hydrazinylquinoxalinone with benzyl halides or aldehydes . Crystallography: Characterized by single-crystal X-ray diffraction (SHELX refinement) .

Functionalized Styryl Derivatives

(E)-1-Allyl-3-phenylquinoxalin-2(1H)-one Structure: Allyl group at N1 and phenyl group at C3. Applications: The allyl group enables participation in click chemistry or polymerization reactions .

Electronic and Steric Effects

- Electron-Donating Groups (e.g., 6,7-Dimethyl) : Enhance nucleophilicity at C3, leading to higher yields in C–H functionalization reactions (e.g., 82% yield for 6,7-dimethyl derivatives vs. 65% for nitro-substituted analogues) .

- Electron-Withdrawing Groups (e.g., 6-Nitro) : Reduce reactivity due to decreased electron density at C3, necessitating harsher reaction conditions .

Biological Activity

(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is a synthetic organic compound belonging to the class of quinoxaline derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, emphasizing its anticancer potential, mechanisms of action, and related research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a quinoxaline core with a methoxystyryl substituent. The synthesis typically involves the condensation of 3-methoxybenzaldehyde with 1-methylquinoxalin-2(1H)-one in the presence of a base such as potassium carbonate under reflux conditions in solvents like ethanol or methanol. The resulting product is purified through recrystallization or chromatography.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action is primarily through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

Key Findings:

- Cytotoxicity: Compounds similar to this compound demonstrated IC50 values ranging from 2.1 to 9.8 µM against HepG2 and MCF-7 cells, indicating potent anticancer activity .

- Mechanism: The compound induces apoptosis in cancer cells by increasing pro-apoptotic factors such as BAX and caspases while decreasing anti-apoptotic factors like Bcl-2 .

The biological activity of this compound can be attributed to several mechanisms:

- VEGFR-2 Inhibition: The compound acts as an inhibitor of VEGFR-2, which is critical for tumor blood supply and growth. This inhibition leads to reduced tumor growth and metastasis.

- Induction of Apoptosis: It triggers apoptotic pathways in cancer cells by modulating the expression of key proteins involved in apoptosis, thereby promoting cell death .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| HepG2 | 2.1 µM | VEGFR-2 inhibition, apoptosis induction | |

| MCF-7 | 9.8 µM | Increased BAX/Bcl-2 ratio, caspase activation |

In Silico Studies

In addition to in vitro experiments, in silico studies have been performed to predict the binding affinity and pharmacokinetics of this compound. These studies suggest favorable drug-likeness properties and low toxicity profiles, making it a promising candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are common synthetic routes for (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one?

- Methodology :

-

Condensation reactions : React 3-hydrazinocarbonylmethylquinoxalin-2(1H)-one with aromatic aldehydes (e.g., 3-methoxybenzaldehyde) under reflux conditions to form Schiff bases. Cyclization using acetic anhydride or sulfuric acid yields styryl derivatives .

-

Visible-light-mediated trifluoroalkylation : Use CF₃SO₂Na and alkenes under visible-light irradiation at room temperature for C3-H functionalization. This method avoids heavy metal catalysts and enables regioselective trifluoroalkylation .

- Key Considerations :

-

Monitor reaction progress via TLC or HPLC.

-

Optimize solvent polarity (e.g., acetonitrile or DMF) to enhance yield.

Table 1: Comparison of Synthesis Methods

Method Reagents/Conditions Yield Range Reference Hydrazine Condensation Aromatic aldehydes, reflux in ethanol 60–75% Photoredox Trifluoroalkylation CF₃SO₂Na, alkenes, RT, visible light 55–85%

Q. How is the antibacterial activity of quinoxalinone derivatives evaluated?

- Protocol :

- In vitro assays : Use the agar dilution or broth microdilution method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Reference standard : Compare with ofloxacin (MIC = 0.5–2 µg/mL) to establish relative potency .

- Data interpretation : Calculate minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using CLSI guidelines.

Advanced Research Questions

Q. How does the stereochemistry of the styryl group influence biological activity?

- Structural Analysis :

-

The E-configuration of the styryl group (confirmed via X-ray crystallography) enhances π-π stacking with bacterial DNA gyrase or kinase targets.

-

Crystallographic data : The compound crystallizes in the monoclinic system (space group P2₁/c) with unit cell parameters a = 11.1713 Å, b = 17.7718 Å, c = 10.9852 Å, β = 118.99° .

- Biological Impact :

-

E-isomers exhibit 3–5× higher antimicrobial activity than Z-isomers due to improved target binding .

Table 2: Crystallographic Data for (E)-3-(3-Methoxystyryl) Derivatives

Parameter Value Reference Space group P2₁/c Unit cell (Å, °) a=11.1713, b=17.7718 R-factor 0.0538

Q. What mechanistic pathways explain K₂S₂O₈-mediated C3-arylation?

- Radical Mechanism :

- K₂S₂O₈ generates sulfate radicals (SO₄⁻•) under mild conditions, initiating aryl radical formation from phenylhydrazines.

- Radical cross-coupling at the electron-deficient C3 position of quinoxalin-2(1H)-one proceeds without transition metals .

- Optimization :

- Use 1.5 equivalents of K₂S₂O₈ in acetonitrile at 60°C for 12 hours.

- Bulky N-substituents (e.g., phenacyl) improve yield by stabilizing intermediates .

Q. How can computational modeling guide the design of multifunctional quinoxalinones?

- Strategy :

- Perform molecular docking to predict binding affinity with targets like aldose reductase (ALR2). For example, the C3 p-hydroxystyryl group in 8d showed strong interactions with ALR2 (IC₅₀ = 0.032 µM) .

- Use DFT calculations to assess antioxidant potential by analyzing H-atom transfer (HAT) or SET mechanisms.

- Validation :

- 8d exhibited antioxidant activity comparable to Trolox (100 µM) in DPPH assays .

Q. What techniques resolve contradictions in substituent effects on bioactivity?

- Case Study :

- Contradiction : Methoxy groups enhance antibacterial activity but reduce solubility.

- Resolution : Introduce hydrophilic moieties (e.g., morpholinosulfonyl) at N1 while retaining methoxy at C3. Derivatives like 4a achieved MIC = 1.95 µg/mL against MRSA with improved aqueous solubility .

- Methodology :

- Conduct structure-activity relationship (SAR) studies with systematic substitution.

- Use HPLC-MS to correlate logP values with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.